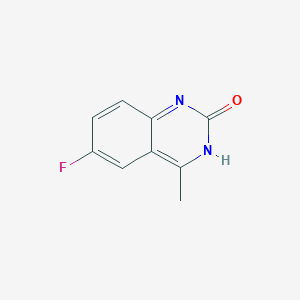

6-Fluoro-4-methyl-2(1H)-quinazolinone

Description

Significance of the Quinazolinone Scaffold in Contemporary Chemical Research

The quinazolinone scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. nih.gov This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov The core structure's stability and its capacity for diverse substitutions at various positions allow for the fine-tuning of its biological effects. researchgate.net

Historically, the synthesis of methaqualone, a sedative-hypnotic drug, in 1951 sparked significant interest in the therapeutic potential of quinazolinones. juniperpublishers.com Since then, research has demonstrated that derivatives of this scaffold possess an impressive range of biological properties. researchgate.netsemanticscholar.org These activities are often influenced by the nature and position of substituents on the quinazolinone ring. nih.gov For instance, structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions, as well as the presence of a halogen at the 6-position, can significantly enhance antimicrobial activities. nih.gov

The synthetic accessibility and the flexibility for structural modification have made the quinazolinone framework a focal point for the discovery of new therapeutic agents. nih.govrsc.org This has resulted in a multitude of marketed drugs and clinical candidates for various diseases. mdpi.combohrium.com

Table 1: Documented Biological Activities of Quinazolinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | nih.govjuniperpublishers.commdpi.com |

| Anti-inflammatory | researchgate.netnih.govjuniperpublishers.com |

| Antimicrobial (Antibacterial & Antifungal) | nih.govresearchgate.net |

| Anticonvulsant | researchgate.netjuniperpublishers.com |

| Antiviral (including Anti-HIV) | juniperpublishers.commdpi.com |

| Antimalarial | juniperpublishers.com |

| Antitubercular | juniperpublishers.com |

| Antihypertensive | nih.govjuniperpublishers.com |

| Analgesic | nih.gov |

Strategic Importance of Fluorine Substitution in Organic and Medicinal Chemistry (General Theoretical Context)

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to enhance a candidate's pharmacological profile. nih.govnih.govacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.com

Strategically placing fluorine in a drug candidate can lead to several beneficial effects:

Enhanced Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation. This can block metabolic pathways, prolonging the drug's half-life in the body. tandfonline.comresearchgate.net

Increased Binding Affinity: Fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to replace hydrogen without causing significant steric hindrance. tandfonline.combenthamscience.com Its high electronegativity can create favorable electrostatic interactions with protein targets, thereby increasing binding affinity. benthamscience.com

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can impact properties such as lipophilicity and pKa (acidity/basicity). nih.govacs.org For example, fluorine can reduce the basicity of nearby functional groups, which may improve a compound's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com

Improved Pharmacokinetics: By influencing properties like membrane permeability and metabolic stability, fluorine substitution can lead to a more desirable pharmacokinetic profile for a drug. nih.govacs.orgresearchgate.net

The judicious use of fluorine has become a key tool for medicinal chemists to optimize lead compounds into viable drug candidates. nih.gov

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Effect | Physicochemical Rationale | Reference |

|---|---|---|

| Increased Potency | Enhanced binding affinity through electrostatic interactions. | nih.govbenthamscience.com |

| Enhanced Metabolic Stability | High strength of the Carbon-Fluorine (C-F) bond resists enzymatic cleavage. | tandfonline.comresearchgate.net |

| Improved Bioavailability | Alteration of pKa and lipophilicity can improve membrane permeability. | nih.govtandfonline.com |

Overview of Academic Research Trajectories for 6-Fluoro-4-methyl-2(1H)-quinazolinone and its Analogs

While direct and extensive research specifically targeting this compound is not widely documented in readily available literature, academic research trajectories can be inferred from studies on its close analogs. The investigation into this class of compounds generally follows established paths in medicinal chemistry, focusing on synthesis and subsequent biological evaluation.

Research into related structures, such as 6-fluoro-2-methyl-3-(nitrophenyl)-4(3H)-quinazolinone derivatives, highlights a focus on exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The core structure of this compound serves as a foundational scaffold upon which further chemical modifications are made, typically at the 3-position, to generate a library of compounds for biological screening. ontosight.aiontosight.ai

The general research trajectory for such analogs involves:

Synthesis: Development of efficient synthetic pathways to produce the target compounds. For instance, a common method involves the reaction of a substituted anthranilic acid with an appropriate reagent to form the quinazolinone ring system. jst.vnresearchgate.net

Structural Characterization: Confirmation of the chemical structures of the newly synthesized compounds using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry. jst.vnresearchgate.net

Biological Evaluation: Screening the synthesized compounds for various biological activities. For example, studies on quinazolinone derivatives often include in vitro cytotoxicity assays against various human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) to assess their anticancer potential. jst.vn

The presence of the fluorine atom at the 6-position and the methyl group at the 2-position in these analogs is intentional, aiming to leverage the known benefits of these substitutions to enhance biological activity. nih.govontosight.ai The fluorine is expected to improve pharmacokinetic properties and binding interactions, while the methyl group is a common feature in many biologically active quinazolinones. nih.govresearchgate.net Future research will likely continue to explore the derivatization of the this compound scaffold to develop novel therapeutic candidates.

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

6-fluoro-4-methyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C9H7FN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |

InChI Key |

IGRXCBOIENURHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=O)N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 4 Methyl 2 1h Quinazolinone and Its Structural Derivatives

Retrosynthetic Analysis and Design Principles for 6-Fluoro-4-methyl-2(1H)-quinazolinone

A retrosynthetic analysis of this compound provides a logical framework for identifying potential starting materials and key bond disconnections. This approach simplifies the complex target molecule into more readily available precursors.

Identification of Key Precursors and Synthetic Building Blocks

The primary disconnection in the retrosynthesis of this compound involves breaking the two amide bonds within the pyrimidinone ring. This leads to the identification of key precursors derived from anthranilic acid. The most logical precursor for the fluorinated benzene (B151609) portion of the molecule is 2-amino-5-fluorobenzoic acid . nih.govresearchgate.netgoogle.comsigmaaldrich.com The remaining portion of the quinazolinone ring can be constructed from a simple C1-N1 synthon.

Further disconnection of the amide bond in a key intermediate, 2-acetamido-5-fluorobenzoic acid, reveals that it can be synthesized from 2-amino-5-fluorobenzoic acid and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This establishes a clear and efficient synthetic pathway from simple, commercially available starting materials.

| Precursor/Building Block | Structure | Role in Synthesis |

| 2-Amino-5-fluorobenzoic acid | Provides the fluorinated benzene ring and the carboxylic acid and amine functionalities necessary for ring closure. | |

| Acetic Anhydride | Acts as the source for the methyl group at the 2-position and facilitates the formation of the pyrimidinone ring. | |

| Formamide | Can serve as a source for both the C2 carbon and the N3 nitrogen in certain synthetic routes. nih.govnih.gov |

Strategic Introduction of the Fluoro and Methyl Moieties

The strategic placement of the fluoro and methyl groups is crucial for the synthesis of the target molecule. The most common and efficient strategy involves using a starting material that already contains the fluorine atom at the desired position. mdpi.com Therefore, the use of 2-amino-5-fluorobenzoic acid directly incorporates the fluorine atom at the 6-position of the resulting quinazolinone ring. nih.govresearchgate.netgoogle.comsigmaaldrich.com

The methyl group at the 4-position is typically introduced through a cyclization reaction involving a precursor that contains an N-acetyl group. For instance, the cyclization of 2-acetamido-5-fluorobenzoic acid, often prepared by the acetylation of 2-amino-5-fluorobenzoic acid, directly yields the 4-methyl-substituted quinazolinone ring system.

Classical and Established Synthetic Routes for Quinazolinones Applicable to this compound

Several classical and modern synthetic methodologies can be adapted for the synthesis of this compound. These methods offer versatility in terms of reaction conditions and substrate scope.

Condensation Reactions and Cyclization Protocols

Condensation and cyclization reactions are the most traditional and widely used methods for the synthesis of quinazolinones. A prominent example is the Niementowski quinazoline (B50416) synthesis , which involves the reaction of an anthranilic acid with an amide. wikipedia.orgnih.gov In the context of this compound, this would involve the condensation of 2-amino-5-fluorobenzoic acid with N-methylacetamide.

A more direct and common approach involves the cyclization of a pre-formed N-acylanthranilic acid derivative. This two-step process typically involves:

Acetylation: The reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride to form 2-acetamido-5-fluorobenzoic acid. derpharmachemica.com

Cyclization: The subsequent cyclization of 2-acetamido-5-fluorobenzoic acid, often in the presence of a dehydrating agent or under thermal conditions, to yield this compound.

| Reaction Type | Reactants | Product |

| Niementowski Reaction | 2-Amino-5-fluorobenzoic acid, N-methylacetamide | This compound |

| Two-Step Acetylation/Cyclization | 1. 2-Amino-5-fluorobenzoic acid, Acetic anhydride2. Heat or Dehydrating Agent | 1. 2-Acetamido-5-fluorobenzoic acid2. This compound |

These classical methods are valued for their simplicity and the use of readily available starting materials.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinazolinones in a single step. While specific MCRs for the direct synthesis of this compound are not extensively reported, the general principles of MCRs can be applied. For instance, a one-pot reaction involving a 2-aminobenzamide (B116534), an aldehyde, and a third component can lead to the formation of the quinazolinone core.

A reported four-component reaction (Ugi-4CR) has been utilized for the synthesis of polycyclic quinazolinones, demonstrating the feasibility of MCRs in constructing the quinazolinone scaffold. This approach involves the reaction of a 2-bromobenzoic acid, a 2-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a palladium-catalyzed annulation. While this specific example leads to a more complex structure, it highlights the potential of designing an MCR for the synthesis of the target molecule.

Catalyst-Mediated Syntheses (e.g., Palladium, Copper, Iron)

Modern synthetic chemistry has seen the development of various catalyst-mediated reactions for the synthesis of quinazolinones, offering milder reaction conditions and improved yields.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-N bond formation. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides is a known method for producing quinazolin-4(3H)-ones. researchgate.net Another approach involves the palladium-catalyzed N-monoarylation of amidines followed by a one-pot cyclization to form quinazolines. ijarsct.co.in

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have emerged as a cost-effective alternative to palladium. Copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or methyl 2-halobenzoates provide an efficient route to quinazolinone derivatives. nih.gov Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation has also been reported. nih.gov

Iron-Catalyzed Synthesis: Iron catalysts are attractive due to their low cost and low toxicity. An efficient iron-catalyzed method for the cascade synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines has been developed. derpharmachemica.com This method is environmentally friendly and does not require any ligands or additives.

| Catalyst | Reactants | Method |

| Palladium | o-Iodoanilines, Imidoyl chlorides | Cyclocarbonylation |

| Copper | Amidine hydrochlorides, 2-Halobenzaldehydes | Cascade Reaction |

| Iron | 2-Halobenzoic acids, Amidines | Cascade Synthesis |

These catalyst-mediated methods provide powerful tools for the synthesis of this compound and its derivatives, often with high efficiency and functional group tolerance.

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for quinazolinone derivatives, emphasizing the use of cleaner, more efficient, and environmentally benign methodologies. These modern approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinazolinone scaffolds. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. sci-hub.catnih.gov This technology has been successfully applied to various cyclization and condensation reactions leading to the quinazolinone core.

For instance, a green, rapid, and efficient method for synthesizing quinazolinone derivatives involves a microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in aqueous media. sci-hub.cat This protocol is applicable to a broad range of substrates and offers the advantage of using water as a green solvent. sci-hub.cat In some cases, these reactions can be performed under solvent-free conditions, further enhancing their environmental friendliness. nih.govresearchgate.net For example, the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters has been achieved under solvent-free microwave conditions, providing high yields and simple work-up procedures. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 30 hours | 55 | 84°C | nih.gov |

This table is interactive. You can sort and filter the data.

The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, which can lead to different outcomes or selectivities compared to conventional heating methods. nih.gov

Ultrasonic irradiation is another green chemistry tool that utilizes the energy of sound waves to promote chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

An environmentally friendly and mild Bischler cyclization for the synthesis of quinazolines has been developed using ultrasound assistance. nih.gov This method allows for the preparation of a diverse library of quinazoline derivatives. nih.gov Furthermore, ultrasound has been shown to influence the reaction pathway in the synthesis of 4-tosyl quinazoline derivatives. The use of ultrasonic waves can reduce reaction times and increase the efficiency of product formation. nih.gov In some protocols, ultrasound-assisted synthesis is combined with the use of deep eutectic solvents, creating a synergistic effect that further promotes green and efficient chemical transformations. nih.gov

The key advantages of using ultrasound include shorter reaction times, improved yields, and milder reaction conditions compared to silent (non-irradiated) reactions. nih.gov

Conducting organic syntheses in water or without any solvent are cornerstone principles of green chemistry. These approaches eliminate the environmental and health hazards associated with volatile organic solvents. Several methods for the synthesis of quinazolinones have been developed that adhere to these principles.

Catalyst-free reactions in water have been reported for the synthesis of quinazolinones from α-keto acids and 2-aminobenzamides. organic-chemistry.org The products in these reactions are often easily purified by simple filtration. organic-chemistry.org Additionally, a metal-free synthesis of quinazolinones has been achieved in pure water, where an excess of an aldehyde facilitates the oxidation of the aminal intermediate without the need for any additives. rsc.org

Microwave irradiation is often coupled with solvent-free conditions. For example, the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones has been accomplished by the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters under solvent-free microwave irradiation, resulting in a rapid and clean reaction. researchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green alternative solvents in organic synthesis due to their low volatility, high thermal stability, and recyclability.

Deep eutectic solvents, in particular, are attractive due to their low cost, biodegradability, and non-toxicity. researchgate.net A mild and green protocol for the synthesis of substituted quinazolinones has been developed using a DES to mediate the cyclization of 2-aminobenzamide with a variety of aldehydes, affording good to excellent yields. researchgate.net One study identified a choline (B1196258) chloride:urea (1:2) mixture as the most efficient DES for the synthesis of 2-methyl quinazolinone derivatives. researchgate.net

The combination of DESs with other green technologies, such as ultrasound irradiation, has been shown to be highly effective. A straightforward and green protocol for synthesizing bis-quinazolin-4-ones utilizes an L-(+)-tartaric acid–choline chloride deep eutectic solvent under ultrasonic irradiation, demonstrating excellent recyclability and efficiency. nih.gov

Table 2: Examples of Deep Eutectic Solvents in Quinazolinone Synthesis

| DES Composition | Role | Reaction Type | Reference |

|---|---|---|---|

| L-(+)-tartaric acid and N,N′-dimethylurea (DMU) | Medium | Cyclization | researchgate.net |

| Choline chloride and urea | Solvent and Catalyst | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | researchgate.net |

This table is interactive. You can sort and filter the data.

The development of metal-free synthetic routes is highly desirable to avoid contamination of the final products with residual toxic metals, which is a significant concern in pharmaceutical synthesis. Several metal-free approaches for quinazolinone synthesis have been reported.

Molecular iodine has been used to catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org Another approach utilizes o-iodoxybenzoic acid (IBX) to mediate the reaction of 2-aminobenzylamines and aldehydes at room temperature. mdpi.com Furthermore, a completely additive-free synthesis has been demonstrated in water, showcasing a highly sustainable method. rsc.org An efficient, straightforward, and metal-free methodology has also been developed for the rapid synthesis of functionalized pyrazolo-[1,5-c]quinazolinones. nih.gov

Electrochemical synthesis represents another modern and green approach. An efficient anodic dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides has been shown to selectively provide quinazolin-4(3H)-ones in good yields. organic-chemistry.org More recently, a metal- and catalyst-free electrochemical synthesis of quinazolinones from alkenes and 2-aminobenzamides has been reported. mdpi.com

Optimization of Synthetic Conditions and Process Development

The optimization of reaction conditions is a critical step in the development of any synthetic protocol to ensure its efficiency, cost-effectiveness, and scalability. This process typically involves the systematic variation of parameters such as catalyst, solvent, temperature, reaction time, and reactant stoichiometry.

For the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, a study optimized conditions including the choice of catalyst, the ratio of substrates, temperature, and time. The optimal conditions were found to be using BF3-Et2O as a catalyst, with a specific molar ratio of reactants, at a temperature of 150°C for 6 hours, leading to a high yield of 86%. journalirjpac.com

In the development of a Rhodium(III)-catalyzed C–H bond difluorovinylation of 2-arylquinazolinones, a detailed optimization of reaction conditions was performed. This included screening various catalysts, oxidants, and additives to maximize the yield of the desired monofluoroolefin quinazolinone derivatives. researchgate.net The influence of different solvents and temperature conditions was also examined to further improve the reaction yield, with non-polar solvents like toluene (B28343) found to be particularly suitable. nih.gov Such systematic optimization is crucial for developing robust and reproducible synthetic methods for industrial application.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a central goal in chemical synthesis. For quinazolinone derivatives, several effective strategies have been developed, focusing on catalysis, reaction conditions, and the use of modern energy sources.

Catalyst Optimization: The use of transition-metal catalysts is a prominent strategy for improving yields in quinazolinone synthesis. Various protocols employ copper, palladium, and iron catalysts to facilitate bond formation and cyclization, often resulting in good to excellent yields. mdpi.comorganic-chemistry.org For instance, copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines and palladium-catalyzed three-component reactions involving 2-aminobenzamides, aryl halides, and isocyanides have proven effective. organic-chemistry.org Manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides has also been shown to produce 2-substituted quinazolines in yields ranging from 58–81%. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool for enhancing reaction rates and yields. ujpronline.com In the context of the Niementowski reaction, which involves the condensation of anthranilic acid with amides, microwave assistance can significantly reduce reaction times from hours to minutes and improve yields. nih.govfrontiersin.org This technique offers operational simplicity and often leads to high-purity products. frontiersin.org

Yield Enhancement Strategies for Quinazolinone Derivatives

| Strategy | Description | Reported Yields | Reference |

|---|---|---|---|

| Metal Catalysis | Use of transition metals (e.g., Mn, Fe, Cu, Pd) to catalyze key bond-forming and cyclization steps. | 58-92% | nih.govmdpi.com |

| Microwave Irradiation | Application of microwave energy to accelerate reaction rates, often used in classic syntheses like the Niementowski reaction. | Up to 87% | frontiersin.org |

| Solvent-Free Conditions | Conducting reactions without a solvent, often under microwave heating, to provide clean and eco-friendly synthesis. | 70-91% | nih.gov |

| One-Pot Multi-Component Reactions | Combining multiple reactants in a single vessel to form the final product through a cascade of reactions. | Moderate to good yields | frontiersin.org |

Purity Improvement Techniques in Synthesis

Achieving high purity is critical, particularly for compounds intended for biological evaluation. Purification strategies for quinazolinones range from traditional methods to procedural designs that minimize impurity formation.

Recrystallization and Washing: Standard laboratory techniques remain highly effective. Recrystallization from appropriate solvents, such as ethanol, is a common final step to obtain pure crystalline products. nih.gov In other cases, impurities can be removed by washing the crude solid product with specific solvent mixtures. For example, a patented synthesis of a 4-chloro-7-fluoro-6-nitro quinazoline involves washing the solid with a 10:1 mixture of petroleum ether and ethyl acetate (B1210297) to achieve high purity. google.com

Simplified Work-up Procedures: Modern synthetic methods often aim to simplify purification. Many microwave-assisted and solvent-free reactions result in products of high purity that can be isolated simply by filtration after precipitation. frontiersin.orgnih.gov This approach avoids the need for time-consuming and solvent-intensive column chromatography. frontiersin.org

Reaction Condition Control: Careful control of reaction conditions can prevent the formation of side products. For instance, in the synthesis of chiral quinazolinones, the addition of molecular sieves was found to be necessary to prevent the hydrolysis of a key benzoxazinone (B8607429) intermediate, thereby improving the purity of the final product. researchgate.net

Purity Improvement Techniques in Quinazolinone Synthesis

| Technique | Description | Example Application | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Purification of 3-benzimidazolyl-4(3H)-quinazolinone from 95% ethanol. | nih.gov |

| Solvent Washing | Washing the solid product with a specific solvent or solvent mixture to remove soluble impurities. | Purifying 4-chloro-7-fluoro-6-nitro quinazoline with a petroleum ether/ethyl acetate mixture. | google.com |

| Filtration of Precipitate | Designing reactions where the product precipitates from the reaction mixture in high purity, allowing for simple filtration. | Common in many modern microwave-assisted and one-pot syntheses. | frontiersin.orgfrontiersin.org |

| Use of Additives | Incorporating reagents like molecular sieves to trap byproducts (e.g., water) and prevent side reactions. | Prevention of benzoxazinone hydrolysis during chiral quinazolinone synthesis. | researchgate.net |

Stereoselective and Regioselective Synthesis of Quinazolinone Derivatives

Controlling the spatial arrangement of atoms is a sophisticated challenge in organic synthesis. For quinazolinone derivatives, this control manifests as regioselectivity (controlling the position of substituents) and stereoselectivity (controlling the 3D orientation, particularly at chiral centers).

Regioselectivity: The fusion of a benzene and pyrimidine (B1678525) ring in the quinazolinone core means that substitution reactions can often lead to multiple isomers. Achieving regioselectivity is crucial for obtaining a single, well-defined product.

Directing Group Influence: The outcome of electrophilic substitution on the benzene ring is heavily influenced by existing substituents. For example, the nitration of 7-fluoro-4(3H)-quinazolinone results in a mixture of the 6-nitro and 8-nitro regioisomers. nih.gov In this case, the fluorine at the 7-position directs the incoming nitro group, with the 8-nitro product being predominant. nih.gov

Catalyst-Controlled Reactions: Transition metal-catalyzed reactions can offer high levels of regioselectivity. A one-pot, copper-catalyzed [2 + 2 + 2] cascade annulation of diaryliodonium salts with nitriles has been reported for the regioselective synthesis of 2,4-diaryl quinazolines. mdpi.com

Stereoselectivity: The synthesis of chiral quinazolinones, particularly those with a stereocenter at the 2-position, presents unique challenges, with racemization being a common problem.

Preservation of Enantiopurity: Significant progress has been made in developing methods that preserve the stereochemical integrity of chiral starting materials. A multicomponent procedure was specifically designed to synthesize chiral 2-alkylquinazolinones from N-Boc-amino acids. researchgate.net This method successfully avoided the racemization that plagued earlier syntheses, affording the final products in high enantiomeric excess (>99% ee). researchgate.net The optimization of reaction parameters, such as the choice of solvent and the amount of base, was critical to preventing the erosion of enantiomeric purity. researchgate.net

Examples of Selective Synthesis in Quinazolinone Chemistry

| Type of Selectivity | Reaction Example | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Regioselective | Nitration of 7-fluoro-4(3H)-quinazolinone | Influence of the C7-fluoro substituent on electrophilic aromatic substitution. | Forms a mixture of 6-nitro and 8-nitro isomers, with the 8-nitro product predominating. | nih.gov |

| Stereoselective | Multicomponent synthesis of 2-alkylquinazolinones | Use of N-Boc-amino acids with optimized conditions to prevent racemization. | Preserves the enantiopurity of the starting material, achieving >99% ee. | researchgate.net |

Derivatization and Structural Modification Strategies for 6 Fluoro 4 Methyl 2 1h Quinazolinone Analogues

Rational Design Principles for Structural Modification

The modification of 6-fluoro-4-methyl-2(1H)-quinazolinone analogues is guided by rational design principles aimed at optimizing their interaction with biological targets. A cornerstone of this approach is the study of structure-activity relationships (SAR), which systematically investigates how chemical structure variations affect biological activity. nih.govacs.org SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are significant for modulating pharmacological activities. nih.govnih.gov

Molecular modeling and computational techniques, such as quantitative structure-activity relationship (QSAR) and molecular docking, play a pivotal role in the rational design process. nih.gov These methods allow for the in-silico screening of virtual compounds, predicting their binding affinity and interaction with specific biological targets. nih.govresearchgate.net For instance, docking studies can elucidate the binding modes of quinazolinone derivatives within the active site of an enzyme, guiding the design of more potent inhibitors. nih.gov

Bioisosteric replacement is another key strategy, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. researchgate.netnih.gov This approach has been successfully applied to quinazoline (B50416) derivatives to improve their pharmacokinetic profiles. preprints.org

Functionalization at the Quinazolinone Core and Peripheral Positions

Functionalization of the quinazolinone core is a primary strategy for creating diverse analogues with a wide range of biological activities. researchgate.netresearchgate.net Modifications can be introduced at various positions on both the benzene (B151609) and pyrimidine (B1678525) rings.

Substituent Effects on Electronic and Steric Properties

The nature and position of substituents on the quinazolinone ring significantly influence the molecule's electronic and steric properties, which in turn affects its biological activity. nih.gov The properties of the pyrimidine ring are notably altered by the fused benzene ring, and the two nitrogen atoms are not equivalent. nih.gov

Electron-donating or electron-withdrawing groups on the benzene ring can alter the electron density of the entire heterocyclic system, impacting its reactivity and interaction with biological targets. For example, the presence of a fluorine atom at the 6-position, an electron-withdrawing group, can enhance the binding affinity of the molecule to its target. researchgate.net The introduction of different substituents can also affect the lipophilicity of the compounds, which influences their pharmacokinetic parameters. preprints.org

Steric factors, such as the size and shape of substituents, also play a critical role. Bulky groups can create steric hindrance, which may either enhance or diminish biological activity depending on the specific target interaction.

Regioselective Modification of the Quinazolinone Ring

Achieving regioselective modification of the quinazolinone ring is crucial for synthesizing specific isomers with desired biological activities. The C4 position of the quinazoline ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. beilstein-journals.orgnih.gov However, selective modification at the C2 position can be achieved under specific reaction conditions, often requiring higher temperatures or the use of transition-metal catalysts. beilstein-journals.orgnih.gov

Various synthetic methodologies have been developed to achieve regioselective functionalization. For instance, using 2-chloroquinazolines where the C4 position is blocked allows for selective modification at the C2 position. beilstein-journals.orgnih.gov Advanced techniques like C-H functionalization, cross-coupling reactions, and flow chemistry have also been employed for the selective modification of the quinazoline scaffold. chim.itmdpi.com

Strategies for Modifying the Methyl Group

The methyl group at the C4 position of this compound can also be a target for modification. While less common than modifications at other positions, altering this group can lead to novel analogues with unique properties. Strategies for modifying the methyl group may involve its replacement with other alkyl or aryl groups, or its functionalization to introduce new chemical moieties. Bioisosteric replacement of the methyl group with other small functional groups can also be explored to fine-tune the biological activity of the resulting compounds. nih.gov

Introduction of Diverse Heterocyclic Moieties onto the Quinazolinone Scaffold

Incorporating other heterocyclic rings onto the quinazolinone scaffold is a widely used strategy to enhance biological activity and create hybrid molecules with dual modes of action. jst.go.jpresearchgate.net Various heterocyclic moieties, such as oxadiazoles, thiadiazoles, triazoles, and benzimidazoles, have been appended to the quinazolinone core, often at the N3 position. nih.govjst.go.jp

| Parent Scaffold | Appended Heterocycle | Linker | Potential Biological Activity |

| Quinazolinone | 1,3,4-Oxadiazole | - | Anticancer jst.go.jp |

| Quinazolinone | Triazole | 2-thioacetamido | Anticancer nih.gov |

| Quinazolinone | Thiazolidin-4-one | Imine | Various nih.gov |

| Quinazolinone | Indolin-2-one | Imine | Anticancer nih.gov |

Exploration of Hybrid Compounds with this compound Moiety

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacologically active molecules into a single hybrid compound. nih.gov This approach aims to create new therapeutic agents with improved affinity, selectivity, and efficacy, or with a dual mode of action. nih.gov

Computational Chemistry and Molecular Modeling of 6 Fluoro 4 Methyl 2 1h Quinazolinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electron distribution and reactivity of a molecule. These methods are crucial for understanding a compound's intrinsic properties, which govern its interactions with biological targets.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to determine key electronic properties. researchgate.netmdpi.com

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For quinazolinone derivatives, the presence of an electron-withdrawing fluorine atom at the C6 position is expected to lower both HOMO and LUMO energy levels, potentially influencing the molecule's interaction with biological receptors.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In these maps, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For 6-Fluoro-4-methyl-2(1H)-quinazolinone, the oxygen atom of the carbonyl group is consistently shown to be a region of high negative potential, making it a primary site for hydrogen bonding interactions. researchgate.net The fluorine atom also contributes to the negative potential, while the hydrogen atom on the N1 nitrogen is a site of positive potential.

Below is a table of representative quantum chemical parameters often calculated for quinazolinone derivatives using DFT.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | ~ 4.7 | Correlates with chemical stability and reactivity. |

| Electronegativity | χ | ~ 4.15 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness | η | ~ 2.35 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | ~ 3.68 | Quantifies the electrophilic power of a molecule. |

Note: These values are illustrative and based on typical DFT calculations for related quinazolinone structures. Actual values for this compound would require specific calculation.

Ab initio methods, such as Hartree-Fock (HF), and DFT are frequently used to predict the spectroscopic properties of molecules. asianpubs.org These theoretical calculations can provide vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra that closely match experimental data, aiding in the structural confirmation of newly synthesized compounds. researchgate.netmdpi.com

For the quinazolinone scaffold, calculations can predict:

Vibrational Frequencies: Theoretical calculations can assign specific vibrational modes, such as the characteristic C=O stretching of the quinazolinone ring, which is typically observed as a strong band in the IR spectrum around 1680 cm⁻¹. researchgate.netmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. asianpubs.org These predictions are valuable for assigning peaks in experimental spectra and confirming the substitution pattern on the quinazolinone core.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. abap.co.in This technique provides a dynamic view of a molecule's behavior and its interactions with its environment, such as a solvent or a biological receptor. nih.gov For quinazolinone derivatives, MD simulations are essential for assessing the stability of ligand-protein complexes identified through molecular docking. nih.govresearchgate.net

Simulations are typically run for periods ranging from nanoseconds to microseconds, allowing for the analysis of conformational changes and interaction stability. tandfonline.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: This parameter measures the average deviation of atomic positions, usually for the protein backbone and the ligand, from an initial reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is conformationally stable. researchgate.netresearchgate.net

RMSF: This parameter measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate regions of high flexibility, while low values suggest stable and constrained regions, often within the binding pocket. researchgate.net

The solvent environment can significantly influence the conformation and interactions of a molecule. MD simulations often incorporate explicit water molecules (e.g., TIP3P water model) or implicit solvent models to mimic physiological conditions. nih.gov Studies on quinazolinone derivatives have shown that the choice of solvent can alter thermodynamic parameters like enthalpy and entropy, which drive complex formation. mdpi.com For instance, the stability of a host-guest complex involving a quinazolinone derivative was found to differ significantly in protic (methanol) versus non-protic (dimethylformamide) solvents, highlighting the crucial role of solvent in molecular interactions. mdpi.com

A primary goal of MD simulations in drug design is to analyze the stability of interactions between a ligand and its target protein over time. researchgate.net This involves monitoring specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that were predicted by molecular docking. researchgate.net The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode. For example, a hydrogen bond that is maintained for over 90% of the simulation time is considered highly stable and crucial for the ligand's affinity. researchgate.net

| Interaction Type | Description | Key Residues for Quinazolinones (Examples) |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Ser195, Gly216, Cys-His catalytic dyad. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | Ala238, Met253, Trp194. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp residues. frontiersin.org |

| Water Bridges | Ligand-receptor interactions mediated by one or more water molecules. | Often observed in the active site. researchgate.net |

Molecular Docking Studies with Theoretical Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). lums.ac.ir This method is widely used to screen virtual libraries of compounds against a specific biological target and to rationalize structure-activity relationships (SAR). nih.govresearchgate.net The process involves placing the ligand in the active site of the protein in various conformations and orientations and scoring each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

For quinazolinone derivatives, molecular docking has been performed against a multitude of theoretical binding sites to explore their potential as inhibitors for various diseases. ijnrd.org The docking results help identify key interactions, such as hydrogen bonds formed by the quinazolinone carbonyl oxygen and hydrophobic interactions involving the fused benzene (B151609) ring, that are critical for binding. tandfonline.com A recent study on 6-fluoro-quinazolinone derivatives identified strong binding within the active site of the SARS-CoV-2 3CL protease, with key interactions at the Cys-His catalytic dyad.

The following table lists some of the protein targets (theoretical binding sites) that have been investigated for quinazolinone derivatives, along with representative binding scores for illustrative compounds.

| Protein Target | PDB Code | Function / Disease Association | Example Derivative | Binding Score (kcal/mol) |

| DNA Gyrase B | 1KZN | Bacterial DNA replication / Antibacterial | Quinazolinone Schiff Base | -8.58 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cell signaling / Cancer | 6-Bromo-quinazolinone | -6.7 |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | 3L3M | DNA repair / Cancer | Quinazolinone derivative | -8.6 |

| SARS-CoV-2 3CL Protease | 6LU7 | Viral replication / COVID-19 | 6-Fluoro-quinazolinone derivative | -8.3 |

| Thrombin | 1C5L | Blood coagulation / Anticoagulant | Quinazolinone Schiff Base | -15.08 |

| Glucokinase | 1V4S | Glucose metabolism / Diabetes | Quinazolin-4-one derivative | Not specified |

Note: The binding scores are examples from the literature for various quinazolinone derivatives and are not specific to this compound. They serve to illustrate the range of affinities observed for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of untested compounds and for understanding the structural features that are important for activity.

QSAR models can be broadly classified into two categories: 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that are derived from the two-dimensional representation of the molecule, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. These models are computationally less intensive and are useful for identifying general trends in structure-activity relationships.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the three-dimensional structures of the molecules. In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity to generate a 3D-QSAR model. The results are often visualized as contour maps, which indicate the regions where modifications to the structure would likely lead to an increase or decrease in activity. For instance, a 3D-QSAR study on a series of quinazolinone derivatives might reveal that a bulky substituent at a particular position is favorable for activity, while a negatively charged group is detrimental.

Through the development of QSAR models, it is possible to derive key structural factors that influence the molecular properties and biological activity of a series of compounds. These factors can include steric, electronic, and hydrophobic properties. For this compound and its analogs, a QSAR study could elucidate the importance of the fluoro and methyl substitutions.

For example, a QSAR model might indicate that the presence of a halogen at the 6-position of the quinazolinone ring is positively correlated with a particular biological activity. This could be due to the electron-withdrawing nature of the halogen or its ability to form specific interactions with the target protein. Similarly, the model could reveal the optimal size and hydrophobicity of the substituent at the 4-position. This information is crucial for the rational design of new, more potent analogs.

Pharmacophore Modeling for Rational Compound Design

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of biologically active quinazolinone derivatives, a pharmacophore model could be developed to identify the key features required for their activity. This model might include a hydrogen bond acceptor corresponding to the carbonyl oxygen of the quinazolinone ring, a hydrogen bond donor from the N-H group, and an aromatic ring feature from the fused benzene ring. The model could also include specific features for the substituents, such as a halogen bonding feature for the fluorine atom in this compound.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules that have the desired chemical features and are therefore likely to be active. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. The pharmacophore model also provides a blueprint for the de novo design of novel molecules with optimized interactions with the target.

Design of Novel Scaffolds Based on Pharmacophore Hypotheses

The design of novel chemical scaffolds originating from the this compound core can be effectively guided by pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The development of a pharmacophore model for this quinazolinone derivative would involve several key steps.

Initially, a set of known active molecules that target a particular receptor or enzyme would be selected. These molecules, which may or may not include the this compound scaffold, are then conformationally analyzed and aligned to identify common chemical features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the this compound scaffold, the key pharmacophoric features would likely include the hydrogen bond donor and acceptor capabilities of the quinazolinone ring, the hydrophobic nature of the methyl group, and the influence of the electron-withdrawing fluorine atom on the aromatic ring's electrostatic potential.

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large virtual libraries of compounds. This process can identify novel molecules that possess the desired pharmacophoric features and are therefore more likely to exhibit the desired biological activity. Furthermore, the pharmacophore model can guide the rational design of new derivatives of this compound by suggesting modifications that would enhance its fit to the pharmacophore and, consequently, its potential biological efficacy.

In Silico Prediction of Physicochemical Properties (Methodologies, Not Results)

The prediction of physicochemical properties is a cornerstone of computational drug design, allowing for the early assessment of a compound's drug-like characteristics. For this compound, various in silico methodologies can be employed to estimate its key properties.

Methods for Predicting Lipophilicity (e.g., clogP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). Several computational methods are available to predict the logP value of a molecule like this compound.

Other methodologies for predicting lipophilicity include atom-based methods, which assign atomic contributions to logP based on the atom type and its connectivity, and property-based methods that utilize molecular descriptors such as molecular weight, surface area, and polarizability to build quantitative structure-property relationship (QSPR) models.

Methodologies for Predicting Solubility and Hydrogen Bonding Characteristics

Aqueous solubility is another crucial physicochemical property that influences a drug's bioavailability. In silico prediction of solubility for a molecule like this compound can be approached through various computational models.

General solubility equations (GSE) represent a common method, where solubility is predicted based on the compound's melting point and logP value. More sophisticated approaches involve the use of QSPR models that correlate a molecule's structural features with its experimentally determined solubility. These models employ a wide range of molecular descriptors, including topological, electronic, and constitutional descriptors.

The hydrogen bonding capacity of this compound, which significantly impacts its solubility and interaction with biological targets, can also be assessed computationally. This involves identifying and quantifying the number of hydrogen bond donors and acceptors within the molecule. The quinazolinone ring, with its N-H group and carbonyl oxygen, provides both hydrogen bond donor and acceptor sites. Computational programs can calculate the hydrogen bonding potential and the polar surface area (PSA), which is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.

Cheminformatics and Virtual Screening Applications for this compound Derivatives

Cheminformatics and virtual screening are powerful tools for leveraging the this compound scaffold in the discovery of new bioactive compounds. These approaches enable the efficient exploration of vast chemical space and the prioritization of molecules for synthesis and experimental testing.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-based virtual screening would be employed when the three-dimensional structure of the biological target is unknown. In this scenario, a set of known active compounds containing or related to the this compound scaffold would be used to build a predictive model. This can involve 2D similarity searching, where large compound databases are screened for molecules with similar structural fingerprints to the known actives. Alternatively, 3D shape-based screening can be performed to identify molecules that have a similar three-dimensional shape and electrostatic potential to a known active ligand.

Structure-based virtual screening , on the other hand, is applicable when the 3D structure of the target protein is available. Molecular docking is the most common technique used in this approach. In the context of this compound derivatives, a library of these compounds would be docked into the active site of the target protein. A scoring function is then used to estimate the binding affinity of each compound, allowing for the ranking and selection of the most promising candidates. This method provides valuable insights into the potential binding mode of the ligands and the key interactions with the protein's amino acid residues.

Cheminformatics plays a crucial role throughout this process, from the initial curation and analysis of compound libraries to the development of predictive models and the visualization of screening results. By applying these computational techniques, researchers can effectively explore the chemical space around the this compound scaffold, leading to the identification of novel and potent drug candidates.

Theoretical Molecular Recognition and Mechanistic Pathways Excluding Biological/clinical Outcomes

Exploration of Non-Covalent Interactions in 6-Fluoro-4-methyl-2(1H)-quinazolinone Complexes

Specific studies detailing the non-covalent interactions of this compound complexes are not available in the reviewed scientific literature. Theoretical explorations of hydrogen bonding networks, halogen bonding, pi-pi stacking, and the quantitative contributions of van der Waals and electrostatic forces for this particular compound have not been reported.

There is no available literature that specifically investigates halogen bonding or pi-pi stacking interactions involving this compound.

A quantitative analysis of Van der Waals and electrostatic contributions to the theoretical binding of this compound has not been published.

Studies on Molecular Recognition with Model Systems (Purely Biochemical/Biophysical)

No purely biochemical or biophysical studies on the molecular recognition of this compound with model systems such as specific enzymes or proteins were found.

There are no published studies determining the affinity of this compound for any specific enzyme.

No data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) is available for the interaction of this compound with any protein.

Mechanistic Investigations of Chemical Transformations Involving this compound

The chemical reactivity of this compound is governed by the interplay of its fused ring system, the electron-withdrawing fluorine atom, the electron-donating methyl group, and the lactam functionality. Understanding the mechanisms of its formation and subsequent reactions is crucial for its application in various chemical contexts.

The synthesis of the this compound core can be approached through several established methods for quinazolinone ring formation. A common and historically significant route is the Niementowski quinazoline (B50416) synthesis . wikipedia.orgnih.govdrugfuture.com This reaction involves the condensation of an appropriately substituted anthranilic acid with an amide. wikipedia.orgnih.gov For the synthesis of the title compound, this would involve the reaction of 2-amino-5-fluorobenzoic acid with acetamide, though specific mechanistic studies for this exact combination are not extensively detailed in the literature. The generally accepted mechanism proceeds through the initial formation of an N-acylanthranilic acid intermediate, followed by cyclization and dehydration to yield the quinazolinone ring.

Another prevalent synthetic strategy involves the oxidative cyclization of 2-aminobenzamides with aldehydes. rsc.orgresearchgate.net A plausible mechanism for the formation of a related 2-substituted quinazolinone begins with the condensation of a 2-aminobenzamide (B116534) and an aldehyde to form an imine intermediate. rsc.org This is followed by an intramolecular cyclization. The final step is the oxidation of the dihydroquinazolinone intermediate to the aromatic quinazolinone. rsc.org Various oxidizing agents can be employed in this process. rsc.org

Derivatization of the this compound scaffold can occur at several positions. The presence of the lactam function allows for tautomerism, presenting opportunities for both N- and O-alkylation, with the outcome often dependent on the solvent polarity. nih.gov In polar solvents, the lactam form is favored, leading to a higher likelihood of O-alkylation. nih.gov Electrophilic substitution on the benzene (B151609) ring is also a key derivatization pathway. The positions for electrophilic attack are influenced by the existing substituents. For instance, nitration of 4(3H)-quinazolinones typically occurs at the 6-position. nih.gov

The quinazolinone ring system can undergo both oxidative and reductive transformations. The pyrimidine (B1678525) ring, in particular, is susceptible to reduction. The hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium or platinum oxide can lead to the formation of 1,2-dihydro derivatives. researchgate.net More extensive reduction of the benzene portion of the quinazolinone ring has also been reported, yielding octahydro-4(1H)-quinazolinones. researchgate.net

Oxidative pathways for quinazolinones are often part of their synthesis, as seen in oxidative cyclization reactions. rsc.orgresearchgate.net These processes typically involve the oxidation of a dihydroquinazolinone intermediate. rsc.org The quinazolinone ring itself is relatively stable to oxidation. nih.gov However, derivatives with specific functionalities can undergo targeted oxidation. For example, a PIFA-initiated oxidative cyclization has been described for 2-(3-butenyl)quinazolin-4(3H)-ones, leading to the formation of new heterocyclic systems fused to the quinazolinone core. While not a direct oxidation of the primary ring, this demonstrates a pathway where the quinazolinone acts as a scaffold for oxidative transformations.

Advanced Analytical Methodologies for Research and Development of 6 Fluoro 4 Methyl 2 1h Quinazolinone

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of 6-Fluoro-4-methyl-2(1H)-quinazolinone, offering high-resolution separation for both quantitative analysis and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantification of this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed and validated to ensure accuracy, precision, and robustness. The development process involves a systematic optimization of chromatographic conditions to achieve optimal separation of the main compound from any potential impurities.

Method development for quinazolinone derivatives often utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.govresearchgate.net Gradient elution is frequently employed to ensure the effective separation of compounds with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the quinazolinone chromophore exhibits maximum absorbance. nih.gov

Validation of the HPLC method is conducted in accordance with established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Table 2: Illustrative HPLC Validation Data

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.01% |

| LOQ | ~0.03% |

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed for the determination of residual solvents and for the analysis of volatile impurities that may be present from the synthetic process. The compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. libretexts.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast and efficient separations. news-medical.netroutledge.comtandfonline.comteledynelabs.comshimadzu.com SFC is particularly advantageous for chiral separations and for the purification of compounds. news-medical.net For this compound, SFC could be utilized for high-throughput screening and for preparative separations to isolate specific isomers or impurities. The mobile phase in SFC is typically supercritical carbon dioxide, often with a small amount of a polar organic modifier like methanol. tandfonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information, making them indispensable for impurity identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the identification of unknown impurities and degradation products. biomedres.usnih.gov By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights of co-eluting peaks and to deduce their elemental composition and structure through fragmentation patterns. chemaxon.comchimia.chsigmaaldrich.com This is crucial for establishing the impurity profile of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly employed for the analysis of volatile components. researchgate.netnih.govmdpi.com It is particularly useful for identifying and quantifying residual solvents, starting materials, and volatile by-products that may be present in the final compound. The mass spectra obtained from GC-MS can be compared with spectral libraries for confident identification of known impurities. nih.gov For halogenated compounds like this compound, GC-MS can provide clear fragmentation patterns that aid in structural elucidation. researchgate.net

Table 3: Common Impurities Identified by Hyphenated Techniques

| Potential Impurity | Analytical Technique |

| Starting Materials | LC-MS, GC-MS |

| Reaction By-products | LC-MS |

| Degradation Products | LC-MS |

| Residual Solvents | GC-MS |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for the quantitative analysis of this compound, particularly for determining its concentration in solutions. The quinazolinone core possesses a chromophore that absorbs UV radiation. econferences.ruresearchgate.net The UV spectrum of quinazolinone derivatives typically shows characteristic absorption bands. researchgate.net By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined using a calibration curve based on the Beer-Lambert law. This technique is often used for dissolution testing and for routine quality control assays. The stability of quinazoline (B50416) derivatives in different solvents and under various conditions can also be monitored using UV-Vis spectroscopy. nih.gov

Table 4: Representative UV-Vis Spectrophotometric Data

| Parameter | Value |

| Solvent | Methanol or Acetonitrile |

| λmax | ~254 nm and ~310 nm |

| Molar Absorptivity (ε) | Compound-specific |

Advanced Thermal Analysis Techniques (e.g., TGA, DSC for Material Science Context)

Thermal analysis techniques provide critical information about the physicochemical properties of this compound, such as its melting point, thermal stability, and polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. cn-henven.com It is used to determine the thermal stability of the compound and to identify the presence of residual solvents or water of hydration. perkinelmer.com.ar The TGA curve can indicate the temperature at which the compound begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com DSC is used to determine the melting point, enthalpy of fusion, and to study polymorphism. cn-henven.com For this compound, DSC can identify different crystalline forms, which may have different solubilities and bioavailabilities. The combination of TGA and DSC in a simultaneous thermal analyzer (STA) can provide comprehensive thermal characterization in a single experiment. azom.com

Table 5: Illustrative Thermal Analysis Data

| Technique | Parameter | Observation |

| DSC | Melting Point | Sharp endothermic peak indicating melting |

| DSC | Polymorphism | Presence of multiple melting peaks or solid-solid transitions |

| TGA | Decomposition Temperature | Onset of significant mass loss |

| TGA | Residual Solvents/Water | Mass loss at temperatures below the decomposition point |

Electrochemical Methods for Characterization and Reactivity Studies

Electrochemical methods are powerful tools for characterizing the redox properties and reactivity of heterocyclic compounds, including quinazolinone derivatives. These techniques provide valuable insights into electron transfer mechanisms, reaction kinetics, and the influence of structural modifications on the electrochemical behavior of molecules. While specific, detailed electrochemical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general electrochemical behavior of the quinazolinone scaffold can be discussed based on studies of its analogs.

Electrochemical analyses, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed to investigate the oxidation and reduction processes of quinazolinone derivatives. These studies help in understanding the electronic effects of various substituents on the quinazolinone ring system. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the oxidation and reduction potentials of the molecule.

In the broader context of quinazolinone chemistry, electrochemical methods have been instrumental in both the synthesis and characterization of these compounds. For example, electrosynthesis has emerged as a green and efficient method for the preparation of quinazolinone derivatives. nih.govrsc.orgrsc.orgacs.org These processes often involve the anodic oxidation of starting materials to generate reactive intermediates that subsequently cyclize to form the quinazolinone ring. nih.govacs.org Mechanistic investigations of these electrosynthetic routes often employ cyclic voltammetry to identify key redox steps and intermediates. nih.gov

While detailed research findings and specific data tables for the electrochemical characterization and reactivity of this compound are not available in the provided search results, a hypothetical representation of how such data might be presented is shown below. This table is for illustrative purposes only and is not based on experimental data for the specific compound.

Hypothetical Electrochemical Data for a Quinazolinone Derivative

| Electrochemical Technique | Parameter | Observed Value (vs. Ag/AgCl) | Scan Rate | Solvent/Electrolyte |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | +1.2 V | 100 mV/s | Acetonitrile / 0.1 M TBAPF6 |

| Cyclic Voltammetry (CV) | Reduction Potential (Epc) | -0.8 V | 100 mV/s | Acetonitrile / 0.1 M TBAPF6 |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +1.15 V | 50 mV/s | Acetonitrile / 0.1 M TBAPF6 |

Further electrochemical investigations, such as controlled potential electrolysis coupled with spectroscopic techniques (e.g., UV-Vis, EPR), would be necessary to fully elucidate the reaction mechanisms and identify the products of the redox processes for this compound. Such studies would provide a comprehensive understanding of its electrochemical characteristics and reactivity.

Emerging Research Perspectives and Future Directions for 6 Fluoro 4 Methyl 2 1h Quinazolinone

Novel Synthetic Strategies and Process Intensification

The synthesis of the quinazolinone core traditionally involves methods such as the reaction of a substituted anthranilic acid with an appropriate reagent to form a benzoxazinone (B8607429) intermediate, followed by reaction with an amine. nih.govnih.gov For instance, 6-bromo-2-methyl-3,1-benzoxazinone can be prepared by the condensation of 5-bromoanthranilic acid with acetic anhydride (B1165640). nih.gov This intermediate then reacts with various anilines to yield the desired 3-substituted quinazolinone derivatives. nih.gov

However, current research is focused on developing more efficient, sustainable, and versatile synthetic routes. Novel strategies are emerging that offer improvements in yield, reaction time, and environmental impact.

Key Novel Approaches:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of N-substituted 2-pyridones, a related heterocyclic core, suggesting its potential for quinazolinone synthesis to improve yields and reduce reaction times. researchgate.net

Tandem Reactions: The use of tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions has been reported for synthesizing related fused quinazolines, such as indolo[1,2-c]quinazolines, under mild conditions. nih.gov

Ultrasound-Promoted Synthesis: Ultrasound assistance has been optimized for the synthesis of novel quinazoline (B50416) derivatives, particularly in steps like Bischler cyclization, offering an energy-efficient alternative. nih.gov

Process Intensification: A significant leap in synthetic efficiency is the adoption of process intensification techniques, particularly continuous flow chemistry using microreactors. This technology offers superior mixing, enhanced heat transfer, and improved safety, leading to higher yields and selectivity. researchgate.net The continuous production of pharmaceutical intermediates, such as ortho-4-(2-fluoro-4-nitrophenyl)morpholine, has been successfully demonstrated in microfluidic devices, drastically reducing reaction times from hours to minutes. researchgate.net Similarly, substituted 2-pyridones have been synthesized in a continuous flow microreactor system at room temperature, achieving satisfactory yields in under 10 minutes, highlighting a promising avenue for the industrial production of quinazolinone-based molecules. researchgate.netshd-pub.org.rs

| Methodology | Key Advantages | Potential Application for 6-Fluoro-4-methyl-2(1H)-quinazolinone | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established procedures | Baseline method for laboratory-scale synthesis | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields | Accelerating key condensation and cyclization steps | researchgate.net |

| Continuous Flow / Microreactors | Process intensification, improved safety, higher selectivity, rapid optimization | Efficient and scalable production of the quinazolinone core and its derivatives | researchgate.netshd-pub.org.rs |

| Ultrasound-Promoted Synthesis | Energy efficiency, improved reaction rates | Enhancing cyclization and substitution reactions | nih.gov |

Deeper Computational Exploration of Structure-Property Relationships and Molecular Interactions

Computational chemistry has become an indispensable tool for understanding the molecular basis of the biological activity of quinazolinone derivatives. Techniques like molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) provide profound insights into structure-activity relationships (SAR) and guide the rational design of new, more potent compounds.

Structure-activity relationship studies have revealed that substitutions at positions 2, 3, and 6 of the quinazolinone ring are critical for modulating biological activity. nih.govresearchgate.net The presence of a halogen, such as fluorine at the C6-position, has been shown to significantly enhance the therapeutic potential of these compounds. nih.govnih.gov